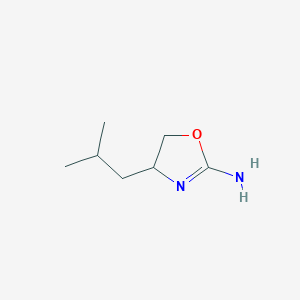

2-Amino-4-isobutyl-2-oxazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C7H14N2O/c1-5(2)3-6-4-10-7(8)9-6/h5-6H,3-4H2,1-2H3,(H2,8,9) |

InChI Key |

RNWLMLQZIFLCSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1COC(=N1)N |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of 2 Amino 4 Isobutyl 2 Oxazoline and Analogues

Oxazoline (B21484) Ring Opening Reactions

The stability of the oxazoline ring is significant, showing resistance to bases, radicals, and weak acids. wikipedia.org However, under specific conditions, the ring can be opened, providing a pathway to various functionalized products. This reactivity is central to its use as a protecting group for carboxylic acids and as a precursor in synthetic routes. The primary mechanisms for ring-opening involve acidic hydrolysis and direct nucleophilic attack.

Acid-catalyzed hydrolysis is a fundamental reaction of the oxazoline ring. The process typically involves the protonation of the nitrogen atom, which activates the sp²-hybridized carbon (C2) for nucleophilic attack by water. rsc.org The mechanism of this hydrolytic ring-opening was elucidated in studies on N-acetylneuraminic 4,5-oxazoline, a complex analogue. The investigation revealed that acidic hydrolysis yields a 2,3-unsaturated amino ester. nih.gov This intermediate had often been undetected in previous studies due to a subsequent and unexpected rearrangement into its corresponding alcohol. rsc.orgnih.gov

The proposed mechanism involves a dual action of nucleophilic attack by a water molecule on the sp² carbon of the oxazoline ring, concurrent with the protonation of the ring's nitrogen atom. rsc.org This step leads to the formation of an ammonium (B1175870) salt intermediate. rsc.org The stability and isolation of this intermediate are dependent on the reaction and work-up conditions. For instance, in the case of the N-acetylneuraminic 4,5-oxazoline, the resulting amino ester could be isolated and fully characterized. nih.gov However, this intermediate can be unstable due to the configuration of the newly formed free amino group, which can promote the migration of an acetyl group, leading to a more stable alcohol product. rsc.org This highlights that the final product of acidic hydrolysis can be influenced by subtle structural features of the oxazoline substrate and the reaction conditions employed.

Beyond hydrolysis, the oxazoline ring is susceptible to opening via direct attack by other nucleophiles. This reaction provides a powerful method for introducing diverse functionalities into the molecular structure. The electrophilic character of the ring's carbon atoms, particularly C2 and C5 (or C4 in 4,5-oxazolines), allows for regioselective attack.

Synthetic strategies involving N-acetylneuraminic 4,5-oxazoline showcase this reactivity. One of the primary reaction pathways for this synthon is a nucleophilic attack at the C4 position. rsc.orgnih.gov This Sₙ2-type reaction results in the opening of the oxazoline ring and restores the acetyl group at the C5 position. rsc.org This pathway has been effectively used to introduce various substituents, such as an azido (B1232118) group, at the C4 position. rsc.org

Another potential site for nucleophilic attack is the anomeric carbon (C2). This can be followed by a shift in the double bond and the restoration of the N-acetyl group in what is known as a Ferrier reaction, leading to 3,4-unsaturated homologues. rsc.orgnih.gov The choice of nucleophile and reaction conditions can thus direct the transformation towards different structural outcomes, making nucleophilic ring-opening a versatile tool in the synthesis of modified DANA (2,3-didehydro-2-deoxy-N-acetylneuraminic acid) derivatives and other complex molecules. nih.gov

Oxidative Rearrangements of 2-Substituted Oxazolines

Oxidative rearrangements offer a sophisticated method for transforming 2-substituted oxazolines into more complex and synthetically useful heterocyclic systems, such as dihydrooxazinones and morpholinones. acs.org These transformations are particularly valuable as they provide access to α-amino acid synthons from readily available carboxylic acids or their equivalents, from which oxazolines are often derived. acs.orgcapes.gov.br A key reaction in this class is the selenium dioxide (SeO₂)-promoted oxidative rearrangement. acs.org

A proposed mechanism for the oxidative rearrangement of 2-substituted oxazolines involves a "nitrilium to acylium" 1,2-migration. acs.orgcapes.gov.br This process is a rare example of the rearrangement of a nitrilium ion to form an imine. The reaction pathway is thought to involve the fission of a relatively strong sp² carbon-carbon sigma bond. This energetically demanding step may be compensated for by the stabilization gained in the resulting intermediate through the rehybridization of the nitrogen and oxygen atoms. acs.org Computational and mass spectrometry studies have supported the formation of nitrilium ions as key intermediates in the gas-phase fragmentation of 2-arene-2-oxazolines, lending credence to their role in solution-phase rearrangements. nih.gov Further investigation is needed to fully elucidate the details of the mechanism, as solvent participation appears to be important for stabilizing the putative ionic intermediates. acs.org

The SeO₂-promoted oxidative rearrangement of 2-substituted oxazolines provides a direct and efficient route to 5,6-dihydro-2H-1,4-oxazin-2-ones. acs.org This reaction proceeds with good to excellent yields, particularly for 2-arylmethyl- and 2-neopentyl-substituted oxazolines. acs.org The resulting dihydrooxazinones are important "chiral glycine" synthons, which are valuable in the asymmetric synthesis of α-amino acids, especially those that are heavily β-branched. acs.org

These dihydrooxazinones can be further transformed. For example, they can be readily converted to morpholin-2-ones through catalytic hydrogenation. acs.org This two-step sequence—oxidative rearrangement followed by reduction—makes morpholinones conveniently accessible from oxazolines, which are themselves easily prepared from 2-amino alcohols. acs.org

The utility of this method is demonstrated by the synthesis of various substituted dihydrooxazinones, as shown in the table below.

| Entry | 2-Substituted Oxazoline | Product (Dihydrooxazinone) | Yield (%) |

| 1 | 2-Benzyl-4,4-dimethyl-2-oxazoline | 5,5-Dimethyl-3-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one | 94 |

| 2 | 2-Neopentyl-4,4-dimethyl-2-oxazoline | 3-tert-Butyl-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one | 85 |

| 3 | 2-Methyl-4(R)-phenyl-2-oxazoline | 5(R)-Phenyl-3-methyl-5,6-dihydro-2H-1,4-oxazin-2-one | 72 |

| 4 | 2-(4-Methoxybenzyl)-4,4-dimethyl-2-oxazoline | 3-(4-Methoxyphenyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one | 88 |

| Data derived from studies on SeO₂-promoted oxidative rearrangement of oxazolines. acs.org |

Umpolung Chemistry Applied to Oxazoline Systems

Umpolung, or the reversal of polarity, is a powerful strategy in organic synthesis that expands the boundaries of traditional carbonyl chemistry. nih.govresearchgate.net Typically, the α-carbon of a carbonyl group (or its equivalent, such as an oxazoline) is nucleophilic. Umpolung tactics render this position electrophilic, allowing it to react with nucleophiles instead of electrophiles. rsc.org Recently, a sulfur(IV)-mediated umpolung strategy has been developed for the direct α-heterofunctionalization of 2-oxazolines. nih.govrsc.org

This method utilizes sulfonium (B1226848) salts, generated in situ from sulfoxides, to achieve the carbonyl umpolung event, offering an alternative to more established hypervalent iodine reagents. nih.govresearchgate.net The success of this protocol relies on two key factors: the use of a superior oxidant, phenoxathiin (B166618) sulfoxide (B87167), and the application of an "assembly/deprotonation" protocol. rsc.org This procedure constructs the key umpoled 2-oxazoline species, presumed to be an N–S(IV)-enamine intermediate. rsc.org

The reaction enables the incorporation of a wide variety of heteroatom nucleophiles onto the α-carbon of the 2-oxazoline ring under mild conditions and with excellent functional group compatibility. nih.govrsc.org The resulting α-heterofunctionalized 2-oxazolines are versatile synthetic intermediates for constructing biologically active compounds and natural products. nih.gov The oxazoline moiety in these products can be readily converted to other valuable functional groups like acids and amides. rsc.org

The broad scope of this umpolung reaction is highlighted by its successful application with various nucleophiles.

| Entry | Nucleophile | Product (α-Substituted Oxazoline) | Yield (%) |

| 1 | 4-Methylbenzenethiol | α-(p-Tolylthio) derivative | 95 |

| 2 | Indole | α-(Indol-1-yl) derivative | 82 |

| 3 | Sodium Azide | α-Azido derivative | 75 |

| 4 | Phenylboronic acid | α-Phenyl derivative | 68 |

| 5 | Methanol | α-Methoxy derivative | 90 |

| Data derived from studies on sulfur(IV)-mediated umpolung α-heterofunctionalization of 2-oxazolines. researchgate.net |

This umpolung protocol has also shown promise in intramolecular reactions for the synthesis of heterocycles like aziridines and pyrrolidines, and has been explored for asymmetric applications by incorporating a chiral auxiliary into the oxazoline fragment. rsc.orgrsc.org

Sulfur(IV)-Mediated α-Heterofunctionalization

A significant advancement in the functionalization of 2-oxazolines is the development of a sulfur(IV)-mediated umpolung strategy, which facilitates the α-heterofunctionalization of these compounds. nih.govresearchgate.netrsc.org This method reverses the normal polarity of the α-carbon of the carbonyl functionality, which is typically nucleophilic as an enol or enolate intermediate. nih.govrsc.org By employing sulfonium salts as reagents, this protocol induces electrophilic properties at the α-carbon, allowing for reactions with a wide range of heteroatom nucleophiles. nih.govrsc.org

The success of this transformation hinges on the use of a specific oxidant, phenoxathiin sulfoxide, which has been identified as superior for the umpolung reaction. nih.govresearchgate.netrsc.org This method is notable for its mild reaction conditions and excellent compatibility with various functional groups. researchgate.netrsc.org The protocol enables the direct incorporation of diverse nucleophiles into the α-position of 2-oxazolines. nih.gov While the research has demonstrated broad substrate scope for 2-oxazolines, the specific application to 2-amino-4-isobutyl-2-oxazoline would be subject to the compatibility of the 2-amino group under the reaction conditions. The nucleophilic nature of the exocyclic amino group could potentially compete with the intended external nucleophile.

The resulting α-heterofunctionalized 2-oxazolines are valuable synthetic intermediates for constructing biologically active compounds, natural products, and materials. nih.govrsc.org They also have applications as ligands in the field of transition metal catalysis. nih.govrsc.org

Application of the "Assembly/Deprotonation" Protocol

The sulfur(IV)-mediated α-heterofunctionalization is achieved through a carefully designed "assembly/deprotonation" protocol. nih.govrsc.org This procedure involves two critical steps that lead to the formation of the key reactive intermediate.

First, the "assembly" stage involves the reaction of an electrophile-activated sulfoxide with the 2-oxazoline. nih.govrsc.org This in-situ generation of an N–S(IV) 2-oxazoline species is the initial activation step. researchgate.net Following this, the "deprotonation" step generates an umpoled 2-oxazoline species, which is presumed to be an N–S(IV)-enamine intermediate. researchgate.netrsc.org This transient species possesses an electrophilic α-carbon. Instead of undergoing a rearrangement, this sulfonium-enamine intermediate readily reacts with external nucleophiles, leading to the desired α-heterofunctionalized product. nih.govrsc.org

Table 1: Key Features of the Sulfur(IV)-Mediated α-Heterofunctionalization Protocol

| Feature | Description | Reference |

| Reaction Type | Umpolung α-Heterofunctionalization | nih.govrsc.org |

| Mediator | Sulfur(IV) compounds (Sulfonium salts) | nih.gov |

| Key Oxidant | Phenoxathiin sulfoxide | researchgate.netrsc.org |

| Core Strategy | "Assembly/Deprotonation" Protocol | nih.govrsc.org |

| Key Intermediate | N–S(IV)-enamine species | researchgate.netrsc.org |

| Reaction Conditions | Mild | researchgate.netrsc.org |

| Scope | Broad substrate scope for nucleophiles and 2-oxazolines | researchgate.net |

Reactivity at the 2-Amino Position of this compound

The exocyclic 2-amino group is a key functional handle that dictates a significant portion of the reactivity of this compound. This primary amine is nucleophilic and its presence can interfere with certain types of reactions, particularly those involving electrophilic species or cationic polymerization mechanisms. nih.gov

For instance, in the context of cationic ring-opening polymerization (CROP), a common method for producing poly(2-oxazoline)s, the presence of an unprotected nucleophilic amine group on the monomer leads to spontaneous termination of the polymerization. nih.gov The amine group can interfere with the initiation process or react with the propagating cationic species, thus preventing polymer chain growth. nih.govtu-dresden.de To circumvent this, the amino group is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group. tu-dresden.de The protected monomer can then be polymerized in a controlled fashion. Following polymerization, the protecting group can be quantitatively removed to yield a polymer with pendant primary amino groups. tu-dresden.de

The reactivity of the liberated amino group is then available for post-polymerization modification. A key reaction is the formation of thioureas through reaction with isothiocyanates. tu-dresden.de This demonstrates that the 2-amino position is accessible for various coupling reactions, allowing for the synthesis of functionalized molecules and materials. The nucleophilicity of this group makes it a target for acylation, alkylation, and other standard amine chemistries, provided the rest of the molecule is stable to the required reaction conditions.

Influence of Isobutyl Substitution on Reaction Pathways and Selectivity

The 4-isobutyl substituent on the oxazoline ring exerts a significant influence on the compound's physical properties and reactivity, primarily through steric and electronic effects. The physical properties of polymers derived from 2-oxazolines, for instance, are highly dependent on the nature of the ring substituents. tandfonline.com

Steric Effects: The isobutyl group is a moderately bulky alkyl substituent. In reactions involving the oxazoline ring or adjacent functional groups, this steric bulk can influence the approach of reagents. For chiral variants of this compound, this steric hindrance is a critical factor in asymmetric synthesis, where it can direct the stereochemical outcome of a reaction by blocking one face of the molecule. wikipedia.org In coordination chemistry, where oxazolines are widely used as ligands, the size of the 4-substituent can affect the coordination geometry and stability of the resulting metal complex. chemicalbook.com

Electronic Effects: As an alkyl group, the isobutyl substituent is electron-donating through an inductive effect. This can subtly influence the electron density of the oxazoline ring system. For example, in the CROP of 2-oxazoline monomers, electron-donating groups can increase the nucleophilicity of the imine functionality, making it more reactive. nih.gov

Table 2: Comparison of Alkyl Substituents and Their General Influence on Poly(2-oxazoline) Properties

| Substituent at C4/C5 or R-group at C2 | Relative Steric Bulk | General Effect on Water Solubility | Reference |

| Methyl/Ethyl | Low | High (Hydrophilic) | tandfonline.com |

| Isobutyl | Moderate | Reduced (More Hydrophobic) | vt.edu |

| Isopropyl | Moderate | Reduced (Thermoresponsive) | tandfonline.comtu-dresden.de |

| tert-Butyl | High | Low (Hydrophobic) | chemicalbook.comvt.edu |

| Nonyl | Very High | Very Low (Hydrophobic) | nih.gov |

Applications in Advanced Organic Synthesis and Catalysis

2-Amino-4-isobutyl-2-oxazoline as a Precursor for Chiral Ligands

This compound serves as a valuable chiral precursor for the synthesis of more complex and highly effective ligands used in asymmetric catalysis. orgsyn.orgbldpharm.com The intrinsic chirality, originating from the isobutyl group at the 4-position, is pivotal for inducing stereoselectivity in metal-catalyzed reactions. bldpharm.com This ready availability from the chiral pool makes it an attractive starting material. acs.org

The synthesis of these advanced ligands, such as the widely recognized phosphinooxazolines (PHOX), is designed to be modular. wikipedia.orgresearchgate.net This modularity allows chemists to systematically alter various components of the ligand's structure—modifying steric and electronic properties to fine-tune its performance for a specific chemical reaction. orgsyn.orgresearchgate.netcaltech.edu The oxazoline (B21484) ring, carrying the crucial stereogenic center, coordinates to a metal center through its nitrogen atom, creating a well-defined chiral environment that directs the outcome of the catalytic transformation. bldpharm.comwikipedia.org This proximity of the chiral information to the reactive metal center is a key feature that underpins the high levels of enantioselectivity achieved with these ligands. researchgate.net

Role of Oxazoline-Containing Ligands in Asymmetric Catalysis

Ligands incorporating a chiral oxazoline motif are among the most successful and versatile classes in asymmetric catalysis. bldpharm.comacs.org Their success is attributed to their straightforward synthesis from chiral β-amino alcohols, their modular nature, and their broad applicability across a wide spectrum of metal-catalyzed reactions. bldpharm.comacs.org These ligands, often featuring a C2-symmetric or C1-symmetric design, form stable chelate complexes with various transition metals, including palladium, copper, iridium, ruthenium, and iron. wikipedia.orgnih.govrsc.org

The resulting metal-ligand complex acts as the chiral catalyst. The specific geometry and electronic environment enforced by the oxazoline ligand upon the metal center are directly responsible for differentiating between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product. researchgate.net Oxazoline-containing ligands have proven effective in a vast array of enantioselective transformations, such as allylic substitutions, Heck reactions, hydrogenations, Diels-Alder reactions, cyclopropanations, and conjugate additions. orgsyn.orgwikipedia.orgnih.gov

The modularity of oxazoline-based ligands allows for the rational design and synthesis of diverse ligand families with tunable properties. Two prominent examples are phosphinooxazolines (PHOX) and imine-oxazolines (ImOx).

Phosphinooxazolines (PHOX): PHOX ligands are a preeminent class of P,N-chelating ligands that feature a chiral oxazoline ring and a tertiary phosphine group, typically positioned ortho to each other on an aromatic backbone. wikipedia.orgacs.org Their synthesis is highly modular, enabling variations in the substituents on the oxazoline ring, the phosphine group, and the aryl backbone. orgsyn.orgcaltech.edu Common synthetic strategies involve coupling a pre-formed phenyloxazoline with a diarylphosphine source. wikipedia.org One popular and robust method is the copper(I) iodide-catalyzed Ullmann-type coupling of an aryl bromide (attached to the oxazoline) with a phosphine. researchgate.netcaltech.edunih.gov This approach provides excellent yields and tolerates a wide range of steric and electronic variations on both fragments. caltech.edu Alternative routes include the reaction of a Grignard reagent derived from a 2-bromoaryl oxazoline with a chlorophosphine or the displacement of an aryl fluoride with a metal phosphide. wikipedia.org

Imine-Oxazolines (ImOx): Representing a more recent development, Imine-Oxazoline (ImOx) ligands are a class of C1-symmetric N,N-bidentate ligands. acs.orgnih.govlatrobe.edu.au These ligands are synthesized from amino acids in a multi-step process. nih.govchemrxiv.org An ImOx ligand contains an imine moiety conjugated with a chiral oxazoline ring, creating a hybrid structure reminiscent of α-diimine (ADI) and pyridine-oxazoline (PyOx) ligands. latrobe.edu.auchemrxiv.org This low-symmetry design allows for the independent optimization of the steric and electronic properties at both the imine and oxazoline coordination sites, offering a high degree of tunability. nih.govlatrobe.edu.au

The utility of ligands derived from oxazoline precursors is demonstrated in a multitude of highly selective catalytic reactions.

The recently developed Imine-Oxazoline (ImOx) ligands have shown significant promise in enhancing the enantioselectivity of palladium-catalyzed conjugate addition reactions. acs.orgnih.govlatrobe.edu.au In the addition of phenylboronic acids to β-substituted α,β-unsaturated ketones, the steric properties of the ImOx ligand were found to strongly correlate with the enantiomeric excess (ee) of the product. acs.org The modular nature of the ImOx ligand allows for systematic tuning, where bulkier substituents on both the imine and the oxazoline moieties generally lead to improved yields and higher enantioselectivity. acs.org This demonstrates the ligand's critical role in controlling the stereochemical outcome of the reaction. nih.govchemrxiv.org

| Ligand | Imine Substituent (Ar) | Oxazoline Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (S)-MesImiPrOx | Mesityl (Mes) | Isopropyl (iPr) | >95 | 66 |

| (S)-DippImiPrOx | 2,6-Diisopropylphenyl (Dipp) | Isopropyl (iPr) | >95 | 88 |

| (S)-MesImtBuOx | Mesityl (Mes) | tert-Butyl (tBu) | >95 | 94 |

Oxazoline-containing ligands are exceptionally effective in asymmetric cyclopropanation and allylic alkylation reactions.

Cyclopropanation: Copper(I) complexes of C2-symmetric bis(oxazoline) (BOX) ligands are excellent catalysts for the enantioselective cyclopropanation of olefins with diazoacetates. nih.govacs.org The choice of substituents on the oxazoline ligand and the structure of the diazoester are critical for achieving high enantioselectivity and diastereoselectivity. nih.gov For instance, catalysts derived from bulky tert-butyl substituted BOX ligands often provide nearly perfect enantioselectivity (>99% ee) in the reaction of styrene (B11656) with ethyl diazoacetate. nih.gov

Allylic Alkylation: Palladium complexes bearing PHOX ligands are powerful catalysts for asymmetric allylic alkylation, a versatile method for forming carbon-carbon and carbon-heteroatom bonds. orgsyn.orgnih.gov The PHOX ligand's structure can be tuned to optimize reactivity and selectivity for a given substrate. caltech.edu This reaction has been applied extensively in the total synthesis of complex natural products, where it is often used to construct challenging quaternary stereocenters with high fidelity. orgsyn.orgacs.org For example, the intramolecular allylic amination of an allyl carbonate catalyzed by a Pd/(S)-tBu-PHOX system was a key step in the synthesis of (-)-aurantioclavine, furnishing a seven-membered ring in 89% yield and 92% ee. orgsyn.orgacs.org

| Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) (trans:cis ratio) |

|---|---|---|

| Cu(OTf) + Phenyl-BOX ligand | 90 | 97 (82:18) |

| Cu(OTf) + tert-Butyl-BOX ligand | 95 | >99 (79:21) |

| Cu(OTf)2 + Isopropyl-BOX ligand | 85 | 96 (70:30) |

The addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes, known as cyanosilylation, is a fundamental method for synthesizing cyanohydrins, which are versatile synthetic intermediates. Chiral oxazoline-containing ligands have been developed to catalyze this transformation enantioselectively. nih.gov Novel phosphine-containing oxazolines, synthesized from chiral amino alcohols, have been shown to be highly active catalysts for the cyanosilylation of prochiral benzaldehyde. nih.gov These catalysts facilitate the nucleophilic addition of the cyanide group to the aldehyde's carbonyl carbon, yielding the corresponding cyanohydrin trimethylsilyl ether with good yields. nih.govmdpi.com

| Catalyst (Oxazoline Ligand) | Time (h) | Yield (%) |

|---|---|---|

| (S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole | 8 | 96 |

| (S)-2-(2-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole | 8 | 92 |

| (S)-4-tert-butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole | 8 | 85 |

| (4S,5R)-4,5-diphenyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole | 19 | 20 |

Metal-Catalyzed Enantioselective Transformations.

Asymmetric Strecker Reactions

The Strecker reaction, which combines an aldehyde, an amine, and a cyanide source to produce α-aminonitriles, is one of the most fundamental methods for synthesizing α-amino acids. The development of asymmetric variants has been a major focus, with chiral catalysts playing a pivotal role. Chiral bis(oxazoline) (BOX) ligands, often featuring bulky substituents like isobutyl at the 4-position, form complexes with metals such as copper or zinc, which act as chiral Lewis acids.

In a typical catalytic cycle, the metal-BOX complex coordinates to the imine substrate, formed in situ from the aldehyde and amine. This coordination activates the imine for nucleophilic attack by the cyanide source, such as trimethylsilyl cyanide (TMSCN). The chiral environment created by the 4-isobutyl groups of the oxazoline rings effectively shields one face of the imine, directing the incoming cyanide to the opposite face. This results in the preferential formation of one enantiomer of the α-aminonitrile product. The efficiency of these catalysts allows for the synthesis of a diverse range of non-natural amino acids with high enantiopurity.

Enantioselective Hydrosilylation of Ketones

The enantioselective hydrosilylation of prochiral ketones is a powerful method for producing chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. Chiral oxazoline-containing ligands, particularly C2-symmetric bis(oxazolinyl)pyridine (PyBOX) ligands, have proven to be highly effective in rhodium- and iridium-catalyzed versions of this reaction.

The catalyst, typically formed in situ from a rhodium precursor and a ligand such as (S,S)-i-Pr-PyBOX, activates a silane (e.g., diphenylsilane) to form a reactive metal-hydride species. The ketone substrate then coordinates to the chiral metal center. The stereochemical outcome is determined during the subsequent transfer of the hydride to the carbonyl carbon. The bulky isobutyl or isopropyl groups on the oxazoline rings create a chiral pocket that forces the ketone to adopt a specific orientation, leading to highly enantioselective reduction. High yields and excellent enantiomeric excesses (ee) are consistently achieved for a variety of aromatic ketones.

| Ligand/Metal System | Ketone Substrate | Silane | Yield (%) | ee (%) |

| iPr-PyBOX / Rh(I) | Acetophenone | Ph₂SiH₂ | >95 | 92 |

| tBu-BOX / Cu(II) | 1-Naphthyl Phenyl Ketone | PhSiH₃ | 89 | 95 |

| PHOX / Ir(I) | 4-Methoxyacetophenone | HSiMe₂Ph | 91 | 96 |

This table presents representative data compiled from typical results in the field to illustrate the effectiveness of oxazoline-based catalysts.

Enantioselective Allylation and Heck Reactions

Palladium-catalyzed reactions are fundamental to modern C-C bond formation. Chiral phosphine-oxazoline (PHOX) ligands, which combine a hard nitrogen donor from the oxazoline ring and a soft phosphorus donor, are exceptionally effective in controlling enantioselectivity in several key palladium-catalyzed processes, including allylic alkylation and the Heck reaction. The 4-isobutyl substituent is a common feature in these ligands, providing the necessary steric influence.

In asymmetric allylic alkylation, a Pd(0) complex bearing a PHOX ligand reacts with an allylic substrate to form a chiral π-allyl-Pd(II) intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack, leading to enantioenriched products.

In the asymmetric Heck reaction, the catalyst controls the stereochemistry during the migratory insertion of an olefin into a Pd-aryl or Pd-vinyl bond. The chiral PHOX ligand influences the geometry of the transition state, resulting in high enantioselectivity in the formation of either tertiary or quaternary stereocenters.

| Reaction | Ligand | Substrate 1 | Substrate 2 | Yield (%) | ee (%) |

| Allylic Alkylation | (S)-iPr-PHOX | 1,3-Diphenylallyl acetate | Dimethyl malonate | 98 | 96 |

| Heck Reaction | (S)-tBu-PHOX | 2,3-Dihydrofuran | Phenyl triflate | 85 | >99 |

This table contains representative data illustrating the performance of PHOX ligands in these key palladium-catalyzed reactions.

C-C Bond Forming Reactions

Beyond the specific reactions mentioned, metal complexes of chiral bis(oxazoline) ligands containing the 4-isobutyl moiety are versatile catalysts for a wide array of other C-C bond-forming reactions. nih.gov Their ability to function as effective chiral Lewis acids has been exploited in numerous contexts.

Diels-Alder Reactions : Copper(II)-BOX complexes catalyze the enantioselective cycloaddition between dienes and dienophiles, such as N-acryloyloxazolidinones, affording chiral cyclohexene derivatives with high diastereo- and enantioselectivity. nih.gov

Cyclopropanation : Copper(I)-BOX complexes are highly efficient catalysts for the reaction of olefins with diazoacetates to produce chiral cyclopropanes.

Aldol (B89426) and Michael Additions : Chiral BOX complexes with various metals (Cu, Mg, Sn) catalyze the enantioselective addition of enolates or other nucleophiles to carbonyl compounds or α,β-unsaturated systems, providing access to chiral β-hydroxy ketones and 1,5-dicarbonyl compounds.

| Reaction Type | Metal/Ligand | Diene/Nucleophile | Electrophile | Yield (%) | ee (%) |

| Diels-Alder | Cu(II)/tBu-BOX | Cyclopentadiene | N-Acryloyloxazolidinone | 95 | 98 |

| Cyclopropanation | Cu(I)/iPr-BOX | Styrene | Ethyl diazoacetate | 90 | 99 |

| Michael Addition | Ni(II)/Ph-BOX | Dibenzyl malonate | Chalcone | 94 | 97 |

This table showcases the broad utility of BOX ligands in various fundamental C-C bond-forming reactions, with data representing typical outcomes.

Oxazolines as "Chiral Glycine" Synthons for α-Amino Acid Synthesis

The synthesis of non-proteinogenic α-amino acids is of great importance for medicinal chemistry and materials science. One of the most powerful strategies involves the use of a "chiral glycine" synthon, which is an enolate equivalent of glycine that can be alkylated diastereoselectively. The Schöllkopf bis-lactim ether method is a classic and highly effective approach that utilizes this concept. drugfuture.comwikipedia.org

In this method, a 2,5-diketopiperazine is formed from glycine and a chiral amino acid, typically L-valine, which provides the chiral auxiliary. wikipedia.org The resulting cyclic dipeptide is converted to a bis-lactim ether. Deprotonation with a strong base, such as n-butyllithium, selectively removes a proton from the glycine unit to generate a nucleophilic carbanion. The bulky isopropyl group from the valine auxiliary effectively blocks one face of the resulting planar anion. wikipedia.org Consequently, when an electrophile (e.g., an alkyl halide) is introduced, it adds exclusively from the less hindered face. drugfuture.com The final step involves acidic hydrolysis, which cleaves the bis-lactim ether to release the methyl ester of the newly formed, enantioenriched α-amino acid, along with the recoverable valine methyl ester auxiliary. wikipedia.org This method allows for the synthesis of a vast range of α-amino acids with very high enantiomeric purity.

Oxazoline Derivatives in Polymeric Architectures for Functional Materials

Beyond their use in small-molecule catalysis, oxazolines are important monomers for the synthesis of advanced functional polymers known as poly(2-oxazoline)s (PAOx). nih.govmdpi.com These polymers are considered "pseudo-peptides" due to their structural similarity to polypeptides and have emerged as versatile materials for various applications. mdpi.com The synthesis is primarily achieved through the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. nih.gov

The CROP of monomers like 2-isobutyl-2-oxazoline proceeds via a living polymerization mechanism, which offers precise control over the polymer's molecular weight, architecture, and end-group functionality. nih.govresearchgate.net This "living" nature allows for the creation of complex polymer architectures such as block copolymers, star polymers, and gradient copolymers by the sequential addition of different oxazoline monomers. nih.govmdpi.com

The properties of the final material can be tailored by the choice of the 2-substituent on the oxazoline monomer. For example, using 2-isobutyl-2-oxazoline would lead to a hydrophobic polymer, while using 2-methyl- or 2-ethyl-2-oxazoline results in hydrophilic polymers. nih.gov Furthermore, monomers containing functional groups (e.g., esters, alkynes) can be incorporated to allow for post-polymerization modification, enabling the attachment of various molecules and the design of smart, responsive materials. acs.org The synthesis is often accelerated using microwave irradiation, which significantly reduces reaction times. nih.gov

| Monomer | Polymerization Method | Initiator | Resulting Architecture | Key Feature |

| 2-Ethyl-2-oxazoline | CROP | Methyl tosylate | Linear Homopolymer | Hydrophilic |

| 2-Isobutyl-2-oxazoline | CROP | Methyl triflate | Linear Homopolymer | Hydrophobic |

| Sequential EtOx, then ButOx | Living CROP | Alkyl halide | Diblock Copolymer | Amphiphilic |

| 2-Isopropenyl-2-oxazoline | RAFT Polymerization | CTA | Side-chain Functional | Post-modification possible |

This table summarizes different strategies for synthesizing functional poly(2-oxazoline)s, highlighting the versatility of the CROP method.

Computational and Theoretical Studies on 2 Amino 4 Isobutyl 2 Oxazoline and Oxazoline Frameworks

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are used to predict molecular structures and electronic characteristics with high accuracy. nih.gov

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. pjbmb.org.pk For a molecule such as 2-Amino-4-isobutyl-2-oxazoline, this process would identify the most stable conformation by considering rotations around single bonds, particularly the bond connecting the isobutyl group to the chiral center at C4 and the bond of the exocyclic amino group at C2. The analysis identifies low-energy conformers and the transition states that separate them, providing a detailed picture of the molecule's flexibility and preferred shapes. researchgate.net

Conformational analysis with minimum potential energy is crucial when establishing structure-activity relationship models using theoretically calculated descriptors, as these properties can be highly dependent on the molecular structure. pjbmb.org.pk The optimized geometric parameters, such as bond lengths and angles, for the oxazoline (B21484) ring are critical for understanding its stability and reactivity.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C=N Bond Length | ~1.28 - 1.30 Å | The double bond within the oxazoline ring. |

| C-N Single Bond Length | ~1.46 - 1.48 Å | The single bond between the sp3 carbon and nitrogen. |

| C-O Single Bond Length | ~1.35 - 1.45 Å | The single bonds involving the ring oxygen atom. |

| O-C-N Bond Angle | ~108 - 112° | Ring angle at the sp3 carbon. |

| C-N=C Bond Angle | ~115 - 118° | Ring angle at the nitrogen atom. |

| N=C-O Bond Angle | ~114 - 117° | Ring angle at the sp2 carbon. |

Data are generalized from computational studies on various heterocyclic compounds and are presented for illustrative purposes. nih.govscirp.org

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects explored through quantum chemistry include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. scirp.orgnih.gov A smaller gap generally implies higher reactivity. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution across a molecule. It helps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering predictions about intermolecular interactions. nih.govnih.gov Natural Bond Orbital (NBO) analysis is also employed to investigate charge delocalization and the strength of intramolecular interactions, such as hydrogen bonding. nih.gov

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiadiazole Derivative | -7.56 | -2.04 | 5.52 |

| Pyrazole Derivative | -5.62 | -1.80 | 3.82 |

| Quinoline | -6.71 | -1.58 | 5.13 |

Values are sourced from DFT calculations on representative heterocyclic molecules to demonstrate typical ranges. scirp.orgnih.govnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become the workhorse of computational chemistry for its favorable balance of accuracy and computational efficiency. mdpi.comnih.gov It is widely applied to study the properties and reactivity of organic molecules, including those with oxazoline frameworks. researchgate.net

DFT is exceptionally useful for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms. mdpi.comnih.gov This approach has been successfully applied to understand cycloaddition reactions, ring-openings, and other transformations involving heterocyclic compounds. nih.govnih.gov

For instance, in studying a 1,3-dipolar cycloaddition reaction to form an isoxazoline (B3343090) ring, DFT calculations can determine the activation energies for different possible pathways and regiochemical outcomes. nih.gov The analysis of the transition state geometry reveals the nature of bond-forming and bond-breaking processes. nih.govnih.gov Such studies are invaluable for explaining experimentally observed selectivity and for designing new synthetic routes. mdpi.com

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.00 | Starting materials at reference energy. |

| Transition State A | +23.09 | Activation energy barrier for Pathway A. |

| Transition State B | +31.23 | Activation energy barrier for Pathway B. |

| Product A | -55.95 | Final energy of product from Pathway A. |

| Product B | -28.15 | Final energy of product from Pathway B. |

Data adapted from a DFT study on the cycloaddition mechanism for forming a pyrazole-isoxazoline hybrid, illustrating the ability of DFT to distinguish between competing reaction pathways. nih.gov

DFT calculations can accurately predict various spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. One of the most common applications is the prediction of vibrational spectra (infrared and Raman). nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. nih.govresearchgate.net

This comparison allows for a detailed assignment of the observed spectral bands to specific motions of the atoms (e.g., C=N stretch, CH₂ bend, ring deformation). researchgate.net To improve agreement with experimental results, calculated frequencies are often multiplied by a scaling factor to account for systematic errors in the computational method and the neglect of anharmonicity. nih.gov

| Vibrational Mode Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| CH₂ symmetric stretch | 2968 | 2968 | 2970 |

| C=N stretch | 1670 | 1672 | 1672 |

| CH₂ scissoring | 1464 | 1466 | 1461 |

| C-N stretch | 1223 | 1225 | 1226 |

| Ring breathing | 945 | 947 | 946 |

Data adapted from a DFT study on 4,4-dimethyl-2-oxazoline using the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Molecular Dynamics Simulations of Oxazoline-Based Systems

While quantum mechanics is ideal for studying the electronic details of single molecules or small molecular clusters, molecular dynamics (MD) simulations are used to explore the physical movements and conformational changes of larger systems over time. rsc.org MD is particularly powerful for investigating polymers, solutions, and biological systems. researchgate.net

In the context of oxazolines, MD simulations have been extensively applied to poly(2-oxazoline)s (POx), a class of polymers known for their potential in biomedical applications. rsc.orgmdpi.com These simulations provide insights into properties that are difficult to probe experimentally, such as:

Polymer Conformation: How polymer chains fold and behave in different solvent environments.

Self-Assembly: The process by which amphiphilic POx block copolymers form structures like micelles and vesicles in aqueous solutions. rsc.orgrsc.org

Intermolecular Interactions: How POx-based systems interact with small molecules, such as drugs in a delivery system, or with biological membranes. rsc.orgnih.gov

For example, MD simulations have been used to calculate the Flory-Huggins interaction parameter (χ) to understand the miscibility of reactants with POx-based micellar nanoreactors, correlating these interactions with experimental reaction rates. rsc.org

| System Studied | Simulation Goal | Key Insights Gained |

|---|---|---|

| Poly(2-oxazoline) Micelles | Investigate molecular interactions with reactant/product molecules. | Demonstrated a strong correlation between polymer-reactant miscibility and experimental reaction rates. rsc.org |

| Polyesteramides from bis(2-oxazoline) | Study nanoparticle formation and stability. | Provided understanding of polymer chain arrangement and hydrogen bonding in self-assembled nanoparticles. rsc.org |

| Amphiphilic POx Block Copolymers | Explore self-assembly into nanostructures. | Revealed the formation of stable micelles and vesicles, elucidating the role of hydrophilic-hydrophobic balance. |

Computational Catalysis: Modeling Ligand-Metal Interactions and Asymmetric Induction

Computational catalysis has become an indispensable tool for elucidating the mechanisms of reactions involving oxazoline ligands, including this compound. By modeling the intricate interactions between the chiral ligand and the metal center, researchers can gain profound insights into the origins of asymmetric induction and predict the stereochemical outcomes of catalytic reactions with increasing accuracy. rsc.org These computational models allow for the detailed examination of transition states, which are fleeting and difficult to characterize experimentally but are critical for determining enantioselectivity. chinesechemsoc.org

A fundamental aspect of modeling these systems is understanding the coordination geometry of the metal-ligand complex. Ligands containing the oxazoline framework, such as the widely used bis(oxazoline) (BOX) and phosphinooxazoline (PHOX) ligands, form well-defined C2-symmetric chelates with various metals. acs.orgwikipedia.org Computational models often start by establishing the preferred coordination geometry—typically square-planar for Cu(II) or octahedral for other metals—which dictates the spatial arrangement of the substrate relative to the chiral environment created by the ligand. acs.orgrameshrasappan.com The substituent at the chiral center of the oxazoline ring (the 4-position) plays a crucial role by sterically blocking one of the two enantiotopic faces of the approaching substrate, thereby directing the reaction to produce one enantiomer preferentially. wikipedia.org

Density Functional Theory (DFT) is a cornerstone of computational catalysis in this field. nih.gov DFT calculations are extensively used to optimize the geometries of reactants, transition states, and products, and to calculate their relative energies. For instance, a comprehensive DFT study on enantioselective cobalt-catalyzed C–H activation reactions employing various κ2-N,O-oxazoline preligands developed a quantitative structure-enantioselectivity relationship (QSER) model. acs.org This model utilized DFT-derived descriptors to correlate the steric and electronic properties of the ligands with the observed enantiomeric ratio (e.r.). The study revealed that increasing steric hindrance at different positions on the ligand had a significant, and often detrimental, effect on enantioselectivity. acs.org

| Ligand Substituent (R) | Calculated Descriptor (e.g., Steric Hindrance) | Experimental Enantiomeric Ratio (e.r.) |

| Methyl | Low | 90:10 |

| Isopropyl | Medium | 97.5:2.5 |

| tert-Butyl | High | 85:15 |

| Phenyl | Medium-High | 92:8 |

This table is illustrative, based on findings that relate ligand structure to enantioselectivity, showing how substituent size can be correlated with experimental outcomes in computational models. acs.org

Beyond direct steric blocking, computational studies have highlighted the critical role of noncovalent interactions, such as π-π stacking or hydrogen bonding between the ligand and the substrate, in achieving high enantioselectivity. acs.org DFT models can precisely map these subtle interactions in the transition state, explaining why certain ligand-substrate combinations are particularly effective.

More advanced approaches combine DFT with machine learning (ML) to navigate the complex potential energy surfaces of these catalytic systems. A groundbreaking study on the Cu(II)/Trisoxazoline (TOX) catalyzed Friedel–Crafts reaction used an ML-based method to explore thousands of possible transition state configurations. chinesechemsoc.org This approach revised the existing mechanistic model, demonstrating that weak, dynamic coordination of the ligand's side-arm and the counterion (OTf⁻) with the copper center creates a complex and variable chiral environment. This dynamic behavior, influenced by the solvent, was identified as the true origin of the observed enantioselectivity, a level of detail that was previously inaccessible. chinesechemsoc.org

Advanced Theoretical Models in Oxazoline Chemistry

Advanced theoretical models provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of the oxazoline framework, moving beyond the prediction of a single reaction's outcome. These models are crucial for rational ligand design and for developing new catalytic applications. researchgate.net

Density Functional Theory (DFT) remains a foundational tool, employed not just for energetic calculations but also for detailed conformational analysis of oxazoline-containing ligands. nih.gov By calculating the relative energies of different conformers, researchers can identify the most stable ligand geometries, which is a prerequisite for building accurate models of the subsequent metal complexes. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of these complexes, providing a theoretical counterpart to experimental spectroscopic characterization. rsc.org

Another powerful theoretical approach is the use of Quantitative Structure-Activity Relationship (QSAR) models, which seek to establish a mathematical correlation between the structure of a catalyst and its performance. In the context of oxazoline chemistry, methods like Comparative Molecular Field Analysis (CoMFA) have been applied. acs.org CoMFA generates a 3D grid around an aligned set of catalyst molecules and calculates the steric and electrostatic fields at each grid point. These field values are then used as descriptors in a statistical model to predict the enantioselectivity. Such models can successfully generate high-quality QSARs for diverse sets of catalysts containing bisoxazoline and phosphinooxazoline ligands, demonstrating their utility in predicting the effectiveness of new, untested ligand designs. acs.org

| Theoretical Model | Primary Application in Oxazoline Chemistry | Key Output/Insight |

| Density Functional Theory (DFT) | Geometry optimization, transition state analysis, conformational searches. nih.gov | Accurate structures, reaction energy profiles, understanding of steric/electronic effects. acs.org |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra. rsc.org | Correlation with experimental UV-Vis spectra, understanding of electronic transitions. |

| Multi-level Conformational Search | Comprehensive exploration of the catalyst's conformational space. rsc.org | Identification of all relevant low-energy conformers, improved accuracy in selectivity prediction. |

| QSAR / CoMFA | Correlating 3D molecular fields with catalytic activity. acs.org | Predictive models for enantioselectivity based on steric and electrostatic properties. |

| Machine Learning (ML)-Assisted Simulation | Exploring complex potential energy surfaces and reaction dynamics. chinesechemsoc.org | Uncovering dynamic effects (solvent, weak interactions), revision of mechanistic hypotheses. |

This table summarizes various advanced theoretical models and their specific applications and contributions to the study of oxazoline chemistry.

These advanced computational and theoretical methods, from DFT and TD-DFT to comprehensive conformational pipelines and machine learning, are pushing the boundaries of catalyst design. They not only explain observed phenomena but also provide a predictive framework to guide experimental efforts, accelerating the discovery of new, highly efficient, and selective catalysts based on the versatile oxazoline scaffold.

Future Research Directions and Emerging Trends in 2 Amino 4 Isobutyl 2 Oxazoline Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary focus of future research will be the development of environmentally benign and efficient synthetic pathways to 2-Amino-4-isobutyl-2-oxazoline and its derivatives. Traditional methods often rely on stoichiometric reagents and harsh conditions, generating significant waste. The trend is shifting towards greener, catalytic approaches that offer higher atom economy and operational simplicity.

Key areas of development include:

Catalytic Dehydrative Cyclization: Research into novel catalysts that can promote the direct dehydrative cyclization of N-(2-hydroxyethyl)amides is a promising avenue. The ideal catalyst would operate under mild conditions and generate water as the only byproduct, aligning with the principles of green chemistry.

Flow Chemistry: Continuous flow synthesis represents a significant leap forward for the production of oxazolines. Future work will likely focus on developing robust flow protocols for this compound, enabling rapid, scalable, and safer production with precise control over reaction parameters and minimized workup procedures.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of oxazoline (B21484) rings. Future studies will likely optimize microwave-assisted, solvent-free methods for the condensation of carboxylic acids or their derivatives with the corresponding amino alcohol precursor, leading to reduced reaction times and improved energy efficiency.

Biocatalysis: The ultimate goal in sustainable synthesis is the use of enzymes. A significant future direction is the exploration of biocatalysts, such as engineered cyclodehydratases, for the enantioselective synthesis of the oxazoline ring. This approach offers unparalleled selectivity under mild, aqueous conditions, representing a truly green synthetic route.

Exploration of Undiscovered Catalytic Reactivities and Selectivities

The unique structure of this compound, featuring a chiral center adjacent to a coordinating nitrogen atom and a reactive amino group, makes it a highly attractive scaffold for new chiral ligands in asymmetric catalysis. wikipedia.org While oxazoline-containing ligands like BOX and PHOX are well-established, the 2-amino functionality offers untapped potential. wikipedia.orgacs.org

Emerging trends in this area are:

Bifunctional Catalysis: The 2-amino group can act as a hydrogen-bond donor or a Brønsted base, while the oxazoline nitrogen coordinates to a metal center (Lewis acid). Future research will explore the design of bifunctional catalysts where both groups act in concert to activate substrates and control stereoselectivity in novel transformations, such as direct aldol (B89426) or Mannich reactions. researchgate.net

Novel Ligand Architectures: The primary amine serves as a synthetic handle for derivatization. This allows for the "engrafting" of this compound onto other molecular frameworks, leading to new classes of bidentate, tridentate, or tetradentate ligands with unique steric and electronic properties. nih.gov These new ligands could unlock reactivity and selectivity in challenging reactions like C-H functionalization or enantioselective hydroamination. nih.gov

Organocatalysis: The inherent basicity and chirality of the molecule make it a candidate for direct use as an organocatalyst. Research into its application in reactions such as Michael additions or asymmetric protonations could reveal new, metal-free catalytic systems.

Integration of this compound into Multifunctional Molecular Systems

Beyond its role as a catalyst, this compound is an ideal building block for the construction of larger, functional molecular systems. Its integration into polymers, sensors, and self-assembling materials is a rapidly emerging trend.

Future research will likely concentrate on:

Functional Poly(2-oxazoline)s (POx): The cationic ring-opening polymerization (CROP) of 2-oxazoline monomers is a well-developed field. nih.gov A significant future direction involves using a protected form of this compound as a monomer. Subsequent deprotection would yield a novel class of poly(2-oxazoline)s with pendant primary amine groups. rsc.orgresearchgate.net These cationic or functionalizable polymers could have widespread applications as gene delivery vectors, stimuli-responsive hydrogels, and platforms for bioconjugation. mdpi.comsigmaaldrich.com

Chiral Molecular Sensors: The combination of a chiral binding site (the isobutyl group) and signaling units that can be attached to the amino group could lead to the development of advanced molecular sensors. acs.org Future work could focus on creating fluorescent or colorimetric sensors for the enantioselective recognition of carbohydrates, amino acids, or other chiral biomolecules in solution. acs.org

Supramolecular and Self-Assembling Systems: The molecule's structure is conducive to forming defined non-covalent interactions, such as hydrogen bonding. rsc.org By attaching hydrophobic or hydrophilic chains to the amino group, researchers can create amphiphilic molecules that self-assemble into complex architectures like micelles, vesicles, or fibers for applications in drug delivery and materials science. sigmaaldrich.com

Advancements in In Silico Design and Optimization of Oxazoline-Based Catalysts

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of catalysts. The application of in silico methods to ligands and catalysts derived from this compound is a key future trend that will reduce the reliance on time-consuming trial-and-error experimentation.

Key advancements will be driven by:

Predictive Modeling: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction transition states. nih.govnih.gov This allows for the a priori prediction of enantioselectivity and reactivity for new catalyst designs, guiding synthetic efforts toward the most promising candidates.

Virtual Ligand Screening: The development of computational workflows to design and screen large virtual libraries of ligands based on the this compound scaffold. nih.gov By modifying substituents in silico and calculating their predicted performance, researchers can rapidly identify optimal structures for specific catalytic applications.

Mechanism Elucidation: Using molecular dynamics (MD) simulations and DFT to gain a deep understanding of catalyst-substrate interactions, the role of solvent, and the precise origins of stereochemical control. researchgate.net This fundamental insight is crucial for the rational design of next-generation catalysts with enhanced performance.

Synergistic Approaches Combining Synthesis, Catalysis, and Computational Chemistry

The most impactful future developments will arise from the tight integration of the previously mentioned research areas. A synergistic, iterative cycle of design, synthesis, and testing is emerging as the new paradigm in catalyst and materials development.

This integrated workflow involves:

Computational Design: A target reaction is identified, and computational tools are used to design a novel catalyst based on the this compound scaffold that is predicted to have high activity and selectivity.

Sustainable Synthesis: The computationally designed catalyst is then synthesized using the most efficient and sustainable methods available, such as flow chemistry or biocatalysis.

High-Throughput Catalytic Screening: The synthesized catalyst is evaluated experimentally, often using high-throughput screening techniques to rapidly assess its performance under various conditions.

Data-Driven Refinement: The experimental results are used as a feedback loop to refine the computational models. researchgate.net This data-driven approach allows for the rapid evolution of catalyst performance, leading to an accelerated discovery cycle for new and highly effective molecular systems based on this compound.

This synergistic strategy, which combines the predictive power of in silico methods with the practical efficiency of modern synthesis and catalysis, represents the future of chemical research in this field.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-amino-4-isobutyl-2-oxazoline, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Cyclocondensation reactions between β-amino alcohols and nitriles or esters under acidic or thermal conditions are commonly employed. For example, oxazoline derivatives are synthesized via ring-closing reactions using hydrogen peroxide or other oxidizing agents to stabilize intermediates . Optimization requires adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–120°C), and stoichiometric ratios of reagents. Characterization via elemental analysis and spectroscopic techniques (¹H/¹³C NMR, IR) is critical to confirm purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Combine ¹H NMR (to confirm amine and isobutyl proton environments) and IR (to identify C=N and C-O stretches at ~1650 cm⁻¹ and 1250 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the theoretical mass. Purity is assessed via reverse-phase HPLC using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

Q. What are the common reactivity patterns of this compound in heterocyclic synthesis?

- Methodological Answer : The oxazoline ring undergoes nucleophilic ring-opening with amines or thiols to form imidazoline or thiazoline derivatives. For example, reactions with 1,3,4-thiadiazoles yield fused heterocycles like imidazolo[2,1-b]thiadiazoles, which are precursors for spiro compounds or pyridazinones . Electrophilic substitutions (e.g., nitration) require protecting the amino group to avoid side reactions.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., using chiral Lewis acids) can direct stereochemistry. For example, enantiopure β-amino alcohols derived from natural amino acids (e.g., L-valine) may enforce specific ring-closure configurations. X-ray crystallography or circular dichroism (CD) is essential to confirm stereochemical assignments .

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Molecular docking studies assess potential bioactivity by evaluating binding affinities to target receptors (e.g., antimicrobial enzymes) .

Q. How should researchers address contradictory spectroscopic data when characterizing novel oxazoline analogs?

- Methodological Answer : Cross-validate results using complementary techniques (e.g., 2D NMR for ambiguous proton couplings). For instance, NOESY can resolve spatial proximity of isobutyl and oxazoline protons. If HRMS and elemental analysis conflict, repurify the compound via column chromatography (silica gel, ethyl acetate/hexane) to remove impurities .

Q. What strategies enhance the biological activity evaluation of this compound in antimicrobial or anticancer assays?

- Methodological Answer : Use structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogenation at the 4-position). In vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) require standardized protocols with positive controls (e.g., ciprofloxacin for bacteria). Synergistic effects are tested by combining oxazoline derivatives with known drugs to identify antagonistic or additive interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.